Cas no 796070-99-0 (L-Cysteine,S-[[4'-(1H-indol-1-yl)[1,1'-biphenyl]-4-yl]methyl]-N-(phenylacetyl)-)
![L-Cysteine,S-[[4'-(1H-indol-1-yl)[1,1'-biphenyl]-4-yl]methyl]-N-(phenylacetyl)- structure](https://fr.kuujia.com/scimg/cas/796070-99-0x500.png)
796070-99-0 structure
Nom du produit:L-Cysteine,S-[[4'-(1H-indol-1-yl)[1,1'-biphenyl]-4-yl]methyl]-N-(phenylacetyl)-
Numéro CAS:796070-99-0
Le MF:C32H28N2O3S
Mégawatts:520.641326904297
CID:1797449
L-Cysteine,S-[[4'-(1H-indol-1-yl)[1,1'-biphenyl]-4-yl]methyl]-N-(phenylacetyl)- Propriétés chimiques et physiques
Nom et identifiant
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- L-Cysteine,S-[[4'-(1H-indol-1-yl)[1,1'-biphenyl]-4-yl]methyl]-N-(phenylacetyl)-
- L-Cysteine, S-[[4'-(1H-indol-1-yl)[1,1'-biphenyl]-4-yl]methyl]-N-(phenylacetyl)- (9CI)
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- Piscine à noyau: 1S/C32H28N2O3S/c35-31(20-23-6-2-1-3-7-23)33-29(32(36)37)22-38-21-24-10-12-25(13-11-24)26-14-16-28(17-15-26)34-19-18-27-8-4-5-9-30(27)34/h1-19,29H,20-22H2,(H,33,35)(H,36,37)/t29-/m0/s1
- La clé Inchi: CHUHJSNLDRHAEP-LJAQVGFWSA-N
- Sourire: C(O)(=O)[C@H](CSCC1=CC=C(C2=CC=C(N3C4=C(C=CC=C4)C=C3)C=C2)C=C1)NC(CC1=CC=CC=C1)=O
Propriétés expérimentales
- Dense: 1.22±0.1 g/cm3(Predicted)
- Point d'ébullition: 734.5±60.0 °C(Predicted)
- Le PKA: 3.20±0.10(Predicted)
L-Cysteine,S-[[4'-(1H-indol-1-yl)[1,1'-biphenyl]-4-yl]methyl]-N-(phenylacetyl)- Littérature connexe
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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